molecular formula C13H17BrClNO2 B8171337 tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate

Cat. No.: B8171337
M. Wt: 334.63 g/mol
InChI Key: SMXIIVVJWMSBAL-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate: is an organic compound with the molecular formula C13H17BrClNO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-2-chlorophenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.

    Oxidation: Phenyl oxides or hydroxides.

    Reduction: Corresponding amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It can act as an inhibitor or modulator of specific enzymes, providing insights into biochemical pathways .

Medicine: Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer or additive in formulations .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect biochemical pathways and cellular processes, providing therapeutic or research benefits .

Comparison with Similar Compounds

  • tert-Butyl (2-(1-(4-bromo-2-chlorophenyl)cyclopropyl)ethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate

Comparison: tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXIIVVJWMSBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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